3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
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Overview
Description
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a dibromobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides efficient bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can be used to modify the dibromobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Another dibromoalkane with similar reactivity but different applications.
1,1-Dibromo-2,2-dimethylcyclopropane: A structurally related compound with different chemical properties and uses.
Uniqueness
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is unique due to the presence of both a dibromobutyl group and a benzopyran ring, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
653597-75-2 |
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Molecular Formula |
C13H12Br2O2 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
3-(1,1-dibromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
InChI Key |
QIJMJBZCGWRVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
Origin of Product |
United States |
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